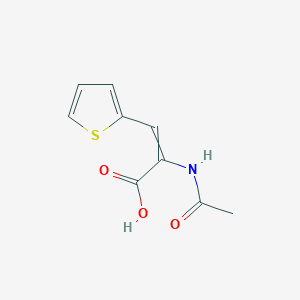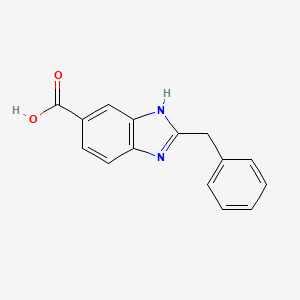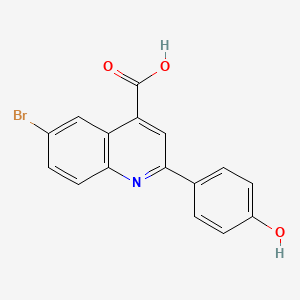
6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid and related compounds involves several key steps, including cyclization reactions and bromination. One approach involves the treatment of 3-acyl-4-hydroxy-1H-quinolin-2-ones with ethyl (triphenylphosphoranylidene)acetate, leading to dihydro-pyrano[3,2-c]quinoline diones, which are then brominated to yield the target compound or its derivatives (Klásek et al., 2003). Another method reports the synthesis of related structures via Buchwald–Hartwig amination, starting from bromoquinolines and heteroarylamines (Bonacorso et al., 2018).
Molecular Structure Analysis
The molecular structure of derivatives of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid has been elucidated using X-ray diffraction techniques, revealing insights into their absolute configuration and structural features. For instance, the S-(-)-1-phenylethylamide derivative of a closely related compound was investigated to determine its configuration (Ukrainets et al., 2012).
Chemical Reactions and Properties
Bromination reactions play a critical role in the chemical modification of quinoline derivatives, as demonstrated in various studies. These reactions often lead to the formation of multiple products, including bromo-substituted and other cyclized derivatives, showcasing the compound's reactivity and potential for further functionalization (Ukrainets et al., 2013).
Physical Properties Analysis
While specific information on the physical properties of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid itself was not found, related compounds have been studied for their photophysical properties. These studies reveal insights into their intraligand and charge-transfer type transitions, which are critical for understanding the compound's behavior in various environments (Bonacorso et al., 2018).
科学的研究の応用
Synthesis and Molecular Rearrangement
A study by Klásek et al. (2003) focused on synthesizing derivatives of quinoline-4-carboxylic acid, exploring the molecular rearrangement processes involved. The research provides insights into the synthesis routes and the structural transformation of similar compounds (Klásek, Kořistek, Sedmera, & Halada, 2003).
Photophysical Properties
Padalkar and Sekar (2014) conducted a study on the photophysical behaviors of quinoline derivatives, analyzing how these properties vary in different solvent polarities. This research is crucial for understanding the luminescent characteristics of such compounds, which can have various applications in scientific research (Padalkar & Sekar, 2014).
Bromination and Diuretic Activity
Ukrainets, Golik, and Chernenok (2013) investigated the bromination process of quinoline derivatives and analyzed their diuretic activity. This study contributes to the understanding of the chemical behavior and potential pharmacological applications of brominated quinoline compounds (Ukrainets, Golik, & Chernenok, 2013).
Antimicrobial and Antimalarial Agents
Research by Parthasaradhi et al. (2015) delved into the synthesis of quinoline derivatives for potential use as antimicrobial and antimalarial agents. This highlights the potential of such compounds in addressing global health challenges (Parthasaradhi, Suresh, Ranjithkumar, & Savithajyostna, 2015).
Acid-Base Properties
Gavrishova et al. (2015) explored the synthesis and acid-base properties of compounds based on quinoline, contributing to a deeper understanding of their chemical properties and potential applications in various scientific fields (Gavrishova, Budyka, Potashova, & Karpov, 2015).
Biological Activity and Molecular Docking Studies
Bhatt, Agrawal, and Patel (2015) conducted comprehensive research on amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, examining their cytotoxic activities and molecular interactions. This study is significant for understanding the biological activities and potential therapeutic applications of these compounds (Bhatt, Agrawal, & Patel, 2015).
将来の方向性
Quinoline and its derivatives, including “6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid”, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and drug discovery . Future research may focus on the synthesis of new quinoline derivatives and their potential biological and pharmaceutical activities .
特性
IUPAC Name |
6-bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO3/c17-10-3-6-14-12(7-10)13(16(20)21)8-15(18-14)9-1-4-11(19)5-2-9/h1-8,19H,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYLWYNSKRKEBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00416809 |
Source


|
| Record name | 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00416809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid | |
CAS RN |
351443-08-8 |
Source


|
| Record name | 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00416809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Benzyl-5-methyl-4h-[1,2,4]triazole-3-thiol](/img/structure/B1269600.png)
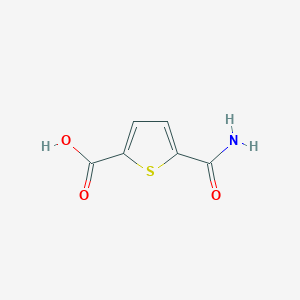
![2-amino-N-phenyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1269602.png)
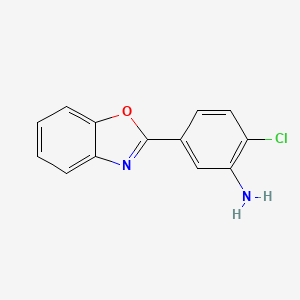
![4-[1,1'-Biphenyl]-4-yl-2-pyrimidinamine](/img/structure/B1269607.png)
![ethyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B1269608.png)

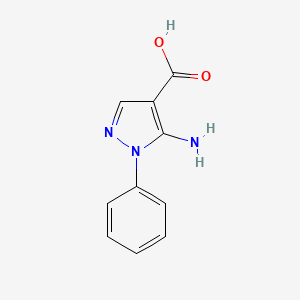
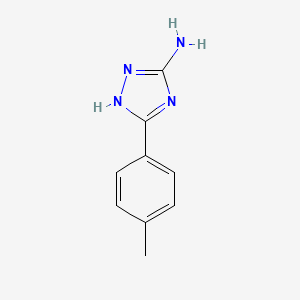
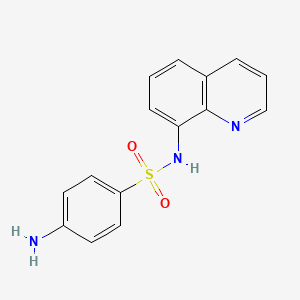
![1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one](/img/structure/B1269625.png)
![3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1269626.png)
